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Abstract

Vintoperol (also known as RGH-2981 or RT-3003) is a synthetic indolo[2,3-a]quinolizine
derivative developed by the Hungarian pharmaceutical company Gedeon Richter Plc. It was
investigated for its potential as a vasoactive agent, exhibiting activity as a voltage-gated
calcium channel (VDCC) blocker and an a-adrenergic receptor antagonist. Despite its
promising pharmacological profile, the global research and development of Vintoperol have
been discontinued. This technical guide provides a comprehensive overview of the available
information regarding the discovery, synthesis, and core pharmacological characteristics of
Vintoperol, with a focus on the underlying scientific data and experimental methodologies.

Discovery and Background

The development of Vintoperol emerged from Gedeon Richter's long-standing research into
vasoactive compounds derived from the indole alkaloid scaffold. This research program began
with the industrial-scale extraction of vincamine from the leaves of the Lesser Periwinkle (Vinca
minor). Vincamine and its synthetic derivative, vinpocetine, were successfully developed as
therapeutic agents for cerebrovascular disorders. This lineage of research into compounds with
an indole skeleton likely paved the way for the synthetic exploration of novel derivatives,
leading to the creation of Vintoperol.
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While the specific individuals and the exact timeline of Vintoperol's discovery are not
extensively documented in publicly available literature, its development is attributed to the
scientists at Gedeon Richter Plc. The compound was identified as a promising candidate for
cardiovascular applications due to its dual mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of Vintoperol is presented in Table 1.

Property Value Reference

[(1S,12bS)-1-ethyl-
3,4,6,7,12,12b-hexahydro-2H-

IUPAC Name , o
indolo[2,3-a]quinolizin-1-
ylmethanol

Molecular Formula C1sH24N20

Molecular Weight 284.4 g/mol

CAS Number 106498-99-1

Synonyms RGH-2981, RT-3003
Not specified in available

Appearance ]
literature.

. Not specified in available

Solubility

literature.

Synthesis Pathway

The precise, step-by-step synthesis of Vintoperol is not explicitly detailed in peer-reviewed
scientific journals. However, a European Patent (EP0202774A2) filed by Gedeon Richter
describes a general method for the synthesis of 1,12b-disubstituted octahydroindolo[2,3-
aJquinolizine derivatives, which encompasses the core structure of Vintoperol.[1]

The patented synthetic strategy involves the condensation and subsequent cyclization of a
tryptamine derivative with a suitably substituted ketone. This general approach allows for the
introduction of various substituents at the 1 and 12b positions of the indolo[2,3-a]quinolizine
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scaffold. The patent also outlines methods for the resolution of racemic mixtures to obtain
specific stereoisomers, which is crucial for the biological activity of many chiral compounds.

A logical retrosynthetic analysis based on the patented methodology is depicted in the following
diagram:

Vintoperol
[(1S,12bS)-1-ethyl-1-hydroxymethyl-

1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine]

Stereoselective reduction / functional group manipulation

Indolo[2,3-a]quinolizine intermediate

Condensation & Cyclization Condensation & Cyclization

Tryptamine derivative Substituted Ketone

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Vintoperol based on patented methods.

General Experimental Protocol for the Synthesis of the
Indolo[2,3-a]quinolizine Core

The following is a generalized experimental protocol based on the information provided in
patent EP0202774A2 for the synthesis of the core scaffold. Please note that this is not the
specific protocol for Vintoperol and would require significant adaptation and optimization.

Reaction: Condensation and cyclization of a tryptamine derivative with a substituted ketone.
Materials:

e Tryptamine derivative
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e Substituted ketone

¢ Inert organic solvent (e.g., toluene, xylene)
e Acid or base catalyst (if required)
Procedure:

» Dissolve the tryptamine derivative and the substituted ketone in an inert organic solvent in a
reaction vessel equipped with a reflux condenser and a means for water removal (e.g.,
Dean-Stark apparatus).

» Heat the reaction mixture to reflux.

e Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
e Upon completion, cool the reaction mixture to room temperature.

e Remove the solvent under reduced pressure.

» Purify the crude product by a suitable method, such as column chromatography or
recrystallization, to yield the indolo[2,3-a]quinolizine derivative.

Note: The patent also describes the possibility of isolating the intermediate formed after the
initial condensation and then performing the cyclization in a separate step.

Pharmacological Activity

Vintoperol's primary pharmacological activities are as a voltage-gated calcium channel
(VDCC) blocker and an a-adrenergic receptor antagonist. This dual mechanism of action
suggests its potential for vasodilation and other cardiovascular effects.

Experimental Protocols for Pharmacological Assays

Detailed experimental protocols for the specific assays used by Gedeon Richter in the
preclinical evaluation of Vintoperol are not publicly available. However, standard in vitro
assays for characterizing VDCC blockers and a-adrenergic receptor antagonists are well-
established in the scientific literature. The following are representative protocols.
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4.1.1. Voltage-Gated Calcium Channel (VDCC) Blocker Assay (In Vitro)

A common method to assess VDCC blockade is to measure the inhibition of depolarization-
induced calcium influx in a suitable cell line (e.g., HEK293 cells stably expressing a specific
VDCC subtype).

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell
membrane (e.g., by adding a high concentration of potassium chloride) opens VDCCs, leading
to an influx of calcium and an increase in fluorescence. A VDCC blocker will inhibit this
fluorescence increase.

Generalized Protocol:

o Cell Culture: Plate cells in a multi-well plate and culture until they reach a suitable
confluency.

e Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in
a physiological buffer.

o Compound Incubation: Add varying concentrations of Vintoperol to the wells and incubate
for a specific period.

» Depolarization and Signal Detection: Induce depolarization by adding a high-potassium
solution and simultaneously measure the fluorescence signal using a plate reader.

o Data Analysis: The inhibitory effect of Vintoperol is quantified by measuring the reduction in
the fluorescence signal compared to control wells without the compound. The ICso value (the
concentration of the compound that causes 50% inhibition) is then calculated.

4.1.2. a-Adrenergic Receptor Antagonist Assay (In Vitro)

Radioligand binding assays are a standard method to determine the affinity of a compound for
a specific receptor.

Principle: This assay measures the ability of Vintoperol to compete with a radiolabeled ligand
that has a known high affinity for the a-adrenergic receptor.
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Generalized Protocol:

Membrane Preparation: Prepare cell membrane fractions from a cell line or tissue
expressing the a-adrenergic receptor subtype of interest.

» Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed
concentration of a suitable radioligand (e.g., [3H]-prazosin for a1 receptors or [3H]-yohimbine
for az receptors) and varying concentrations of Vintoperol.

 Incubation and Separation: Allow the binding to reach equilibrium. Then, rapidly separate the
bound and free radioligand by filtration through a glass fiber filter.

o Radioactivity Measurement: Measure the radioactivity retained on the filters using a
scintillation counter.

o Data Analysis: The amount of radioactivity on the filters is inversely proportional to the
binding affinity of Vintoperol. The data is used to calculate the Ki (inhibitory constant), which
represents the affinity of the compound for the receptor.

Quantitative Pharmacological Data

Specific quantitative data such as ICso or Ki values for Vintoperol's activity as a VDCC blocker
and a-adrenergic receptor antagonist are not readily available in the public domain. Preclinical
studies would have been necessary to generate this data, but the results have not been widely
published.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by an a-adrenergic
receptor antagonist and a typical experimental workflow for its characterization.
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Caption: a-Adrenergic receptor signaling pathway and the antagonistic action of Vintoperol.
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Caption: Experimental workflow for the in vitro characterization of Vintoperol.

Conclusion

Vintoperol represents a noteworthy effort in the synthetic development of vasoactive agents
based on the indolo[2,3-a]quinolizine scaffold by Gedeon Richter Plc. While the discontinuation
of its development program limits the availability of comprehensive data, the existing patent
literature provides valuable insights into its general synthesis. The compound's dual
mechanism of action as a VDCC blocker and an a-adrenergic receptor antagonist highlights a
rational drug design approach for cardiovascular therapeutics. This technical guide
consolidates the available information to serve as a resource for researchers interested in the
medicinal chemistry of indole alkaloids and the development of novel cardiovascular agents.
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Further disclosure of preclinical data would be necessary for a complete understanding of
Vintoperol's pharmacological profile and the reasons for its discontinuation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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